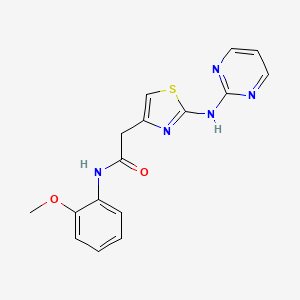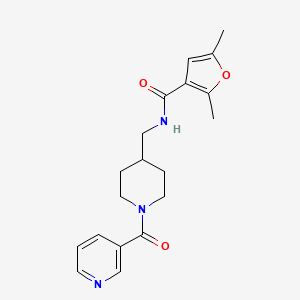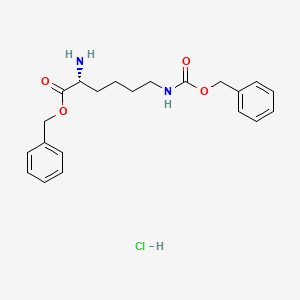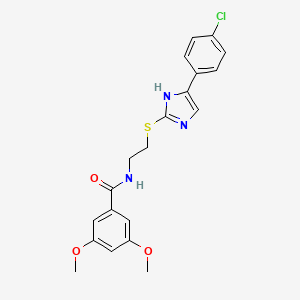
N-(2-methoxyphenyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxyphenyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide, also known as MPTA, is a small molecule compound that has been studied for its potential use in various scientific research applications. MPTA is a thiazole-based compound that has been synthesized using a number of different methods, and its mechanism of action and physiological effects have been investigated in several studies.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Agent
The compound has shown promise as an antimicrobial agent. Research indicates that novel pyrimidine derivatives, which include structures similar to our compound of interest, exhibit broad-spectrum antimicrobial activity . These compounds have been tested against various bacterial and fungal strains, showing zones of inhibition that suggest effectiveness in combating microbial infections.
In-Vitro Cytotoxicity
In the realm of cancer research, the compound’s derivatives have been evaluated for their cytotoxic effects on cancerous cells. Specifically, they have been tested against Caco-2 cancerous cell lines, demonstrating the potential to target cancer cells at low concentrations . This suggests a promising avenue for developing new cancer therapies.
Antibacterial and Antifungal Applications
The synthesized pyrimidine derivatives, related to our compound, have been screened for their antibacterial and antifungal activities. They have shown varying degrees of inhibition against pathogens like MRSA (methicillin-resistant Staphylococcus aureus), E. coli, and Klebsiella pneumoniae . This highlights the compound’s potential use in treating infections caused by these resistant strains.
Chemical Synthesis of Derivatives
The compound serves as a precursor for synthesizing a variety of pyrimidine derivatives. These derivatives have been created through different chemical reactions, starting from related compounds, and have shown significant biological activities . This synthetic versatility is crucial for expanding the range of potential pharmaceutical applications.
Material Science
In material science, pyrimidine-modified porous materials have been developed for various applications. For instance, pyrimidine-modified porous In-MOF (Indium Metal-Organic Framework) has shown improved performance and great sorption capacity, which could be beneficial in gas storage and separation processes .
Catalysis
The compound’s derivatives have been explored as catalysts, particularly in reactions involving CO2 and epoxides . This application is significant in the context of environmental chemistry, where efficient catalysts are needed for carbon capture and utilization.
Biological Activity Profiling
The compound and its derivatives can be used for profiling biological activities, such as determining minimum inhibitory concentrations (MIC) and minimum bactericidal/fungicidal concentrations (MBC/MFC) against various pathogens . This is essential for understanding the compound’s efficacy and for guiding dosage levels in therapeutic applications.
Eigenschaften
IUPAC Name |
N-(2-methoxyphenyl)-2-[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2S/c1-23-13-6-3-2-5-12(13)20-14(22)9-11-10-24-16(19-11)21-15-17-7-4-8-18-15/h2-8,10H,9H2,1H3,(H,20,22)(H,17,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHZJTKBHRXPNAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CC2=CSC(=N2)NC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-2-benzylsulfanylethanone](/img/structure/B2757890.png)



![8-chloro-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one](/img/structure/B2757894.png)
![N,N-dimethyl-2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide](/img/structure/B2757895.png)
![(E)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-3-phenylprop-2-enamide](/img/structure/B2757896.png)

![(4-(3-chlorophenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2757901.png)


